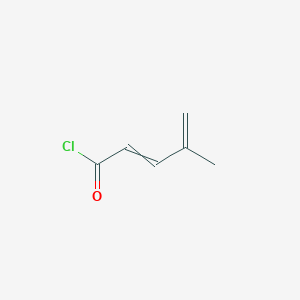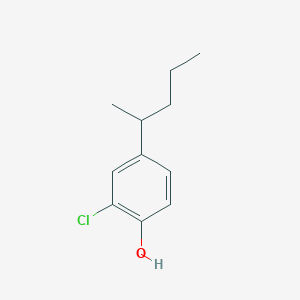
3-Methoxy-2-methyl-4H-pyran-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-4H-pyran-4-thione is a heterocyclic compound that belongs to the class of pyran derivatives It is characterized by the presence of a sulfur atom in the pyran ring, which distinguishes it from its oxygen-containing analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methyl-4H-pyran-4-thione can be synthesized through several methods. One common approach involves the reaction of formamide with methanol in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methyl-4H-pyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methyl-4H-pyran-4-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-2-methyl-4H-pyran-4-one: An oxygen analog with similar structural features but different chemical properties.
3-Hydroxy-2-methyl-4H-pyran-4-one:
4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-:
Uniqueness
3-Methoxy-2-methyl-4H-pyran-4-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing counterparts .
Propiedades
Número CAS |
65923-43-5 |
|---|---|
Fórmula molecular |
C7H8O2S |
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
3-methoxy-2-methylpyran-4-thione |
InChI |
InChI=1S/C7H8O2S/c1-5-7(8-2)6(10)3-4-9-5/h3-4H,1-2H3 |
Clave InChI |
CYLWUXIXRTZDHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=S)C=CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



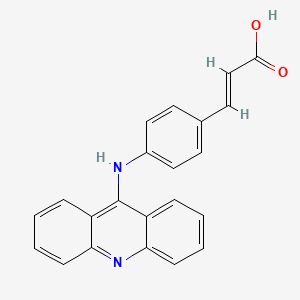

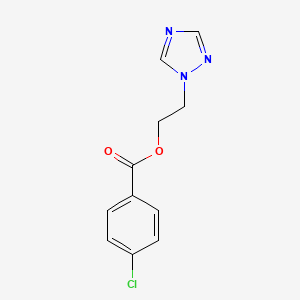
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
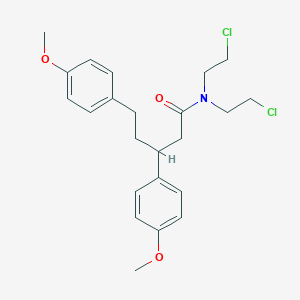
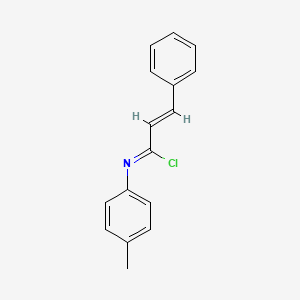
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
